molecular formula C14H28N4O2 B12536586 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole CAS No. 652538-39-1

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole

Cat. No.: B12536586
CAS No.: 652538-39-1
M. Wt: 284.40 g/mol
InChI Key: JYIQQMLSEXMUGM-NDQFZYFBSA-N
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Description

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethylbutylamino group and two methoxyethyl groups attached to the triazole ring. The stereochemistry of the compound is denoted by the (s,s) configuration, indicating the spatial arrangement of the substituents.

Preparation Methods

The synthesis of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole involves multiple steps, including the formation of the triazole ring and the introduction of the substituents. One common synthetic route starts with the reaction of an appropriate hydrazine derivative with a suitable nitrile to form the triazole ring. The subsequent steps involve the introduction of the ethylbutylamino group and the methoxyethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.

Scientific Research Applications

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole can be compared with other similar triazole compounds, such as:

    1,2,4-Triazole: The parent compound of the triazole family, which lacks the specific substituents present in this compound.

    3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with methyl groups instead of the more complex substituents.

    4-Amino-1,2,4-triazole: A triazole derivative with an amino group, which can be compared to the ethylbutylamino group in the compound of interest.

The uniqueness of this compound lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

652538-39-1

Molecular Formula

C14H28N4O2

Molecular Weight

284.40 g/mol

IUPAC Name

N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H28N4O2/c1-7-9-12(8-2)17-18-13(10(3)19-5)15-16-14(18)11(4)20-6/h10-12,17H,7-9H2,1-6H3/t10-,11-,12?/m0/s1

InChI Key

JYIQQMLSEXMUGM-NDQFZYFBSA-N

Isomeric SMILES

CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC

Canonical SMILES

CCCC(CC)NN1C(=NN=C1C(C)OC)C(C)OC

Origin of Product

United States

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